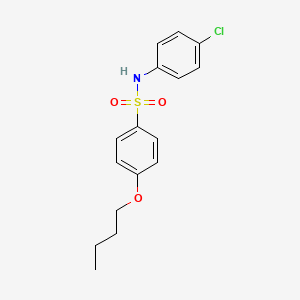
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in different scientific studies.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. In agriculture, it has been studied for its potential as a fungicide and insecticide. In material science, it has been investigated for its potential as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that this compound may act by modulating the activity of ion channels in neuronal cells.
Biochemical and Physiological Effects:
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have fungicidal and insecticidal effects in agricultural studies. In material science, it has been shown to have corrosion inhibitory effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has shown promising results in various scientific studies, but further research is needed to fully understand its potential applications. Some future directions for research include investigating its potential as a therapeutic agent for inflammatory and pain-related conditions, exploring its potential as a fungicide and insecticide in agriculture, and studying its potential as a corrosion inhibitor in material science. Additionally, further studies are needed to fully understand its mechanism of action, which may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of 1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been reported in several scientific studies. One of the most common methods is the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-12-11-17(22,14-7-9-15(18)10-8-14)20(19-12)16(21)13-5-3-2-4-6-13/h2-10,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCWGZLVDRKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)F)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)


![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)

![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)


![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)
![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)


![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)